molecular formula C14H13BrN2O B15215833 2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one CAS No. 87753-18-2

2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one

Cat. No.: B15215833
CAS No.: 87753-18-2
M. Wt: 305.17 g/mol
InChI Key: QNJHEDQCBXBGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromophenyl group attached to the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with cyclohexanone in the presence of a suitable catalyst to form the intermediate, which is then cyclized to yield the target compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different substituents.

    Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution can introduce various functional groups into the bromophenyl moiety.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The quinazolinone core is known to inhibit certain enzymes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is unique due to its quinazolinone core, which imparts specific biological activities and chemical reactivity

Properties

CAS No.

87753-18-2

Molecular Formula

C14H13BrN2O

Molecular Weight

305.17 g/mol

IUPAC Name

2-(4-bromophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one

InChI

InChI=1S/C14H13BrN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h5-8H,1-4H2,(H,16,17,18)

InChI Key

QNJHEDQCBXBGQX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.